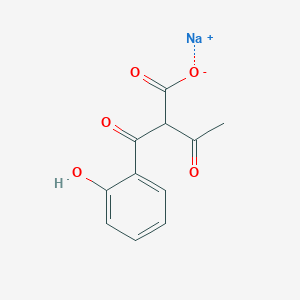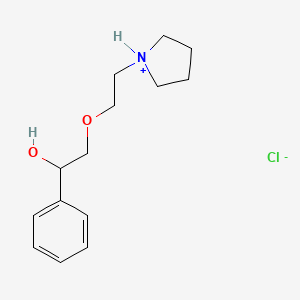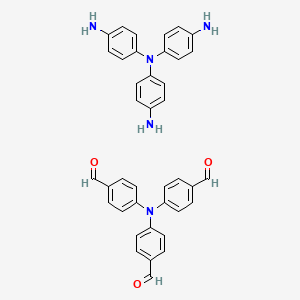
Tpa-cof
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tpa-cof, or triphenylamine-based covalent organic framework, is a type of covalent organic framework (COF) that has gained significant attention in recent years. Covalent organic frameworks are crystalline porous polymers formed by the covalent linkage of organic molecules in a repeating pattern. These frameworks are known for their high surface area, tunable porosity, and chemical stability, making them ideal for various applications such as gas storage, catalysis, and sensing .
Métodos De Preparación
The synthesis of Tpa-cof typically involves the poly-condensation reaction of 2,4,6-tris(4-aminophenyl)triazine with different aryl aldehydes . Several synthetic techniques can be employed to prepare this compound, including:
Solvothermal Synthesis: This method involves dissolving the monomers in a solvent and heating the mixture in a sealed vessel at high temperatures for an extended period.
Chemical Vapor Deposition (CVD): In this method, the monomers are vaporized and deposited onto a substrate, where they undergo polymerization to form a thin film of COF.
Microwave-Assisted Synthesis: This approach uses microwave irradiation to accelerate the reaction between the monomers, resulting in a faster synthesis process and improved crystallinity of the COF.
Análisis De Reacciones Químicas
Tpa-cof undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, where the triphenylamine units are oxidized to form radical cations.
Substitution: Substitution reactions can occur at the nitrogen atoms of the triphenylamine units, where functional groups such as alkyl or aryl groups are introduced.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of radical cations, while reduction can result in the formation of amine derivatives .
Aplicaciones Científicas De Investigación
Tpa-cof has a wide range of scientific research applications, including:
Gas Storage and Separation: Due to its high surface area and tunable porosity, this compound is used for the adsorption and separation of gases such as carbon dioxide, methane, and hydrogen.
Sensing: this compound is employed in the development of sensors for detecting gases, pollutants, and biomolecules.
Biomedical Applications: This compound is explored for drug delivery and imaging applications due to its biocompatibility and ability to encapsulate therapeutic agents.
Mecanismo De Acción
The mechanism of action of Tpa-cof involves its ability to adsorb and interact with various molecules through its porous structure and functional groups. The triphenylamine units in this compound can participate in redox reactions, facilitating electron transfer processes. Additionally, the nitrogen atoms in the framework can form hydrogen bonds and coordinate with metal ions, enhancing the COF’s catalytic and sensing capabilities .
Comparación Con Compuestos Similares
Tpa-cof can be compared with other covalent organic frameworks, such as:
Phenothiazine-based COF (PTZ-TTA-COF): This COF exhibits lower exciton binding energy and enhanced charge separation/transfer compared to this compound, making it more efficient for photocatalytic applications.
Pyridine-based COF (TaPa-Py COF): This COF shows reversible faradaic processes and is used in supercapacitor applications.
Thiophene-based COF (Py-TT COF): This COF has strong solvatochromic response and is used in sensing applications.
Propiedades
Fórmula molecular |
C39H33N5O3 |
|---|---|
Peso molecular |
619.7 g/mol |
Nombre IUPAC |
4-N,4-N-bis(4-aminophenyl)benzene-1,4-diamine;4-(4-formyl-N-(4-formylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C21H15NO3.C18H18N4/c23-13-16-1-7-19(8-2-16)22(20-9-3-17(14-24)4-10-20)21-11-5-18(15-25)6-12-21;19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-15H;1-12H,19-21H2 |
Clave InChI |
NMVARMCZAHTXMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O.C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


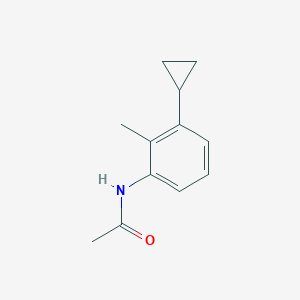
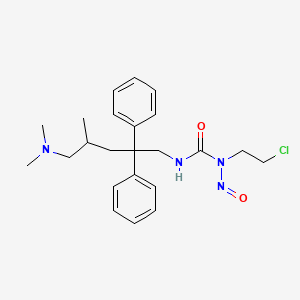
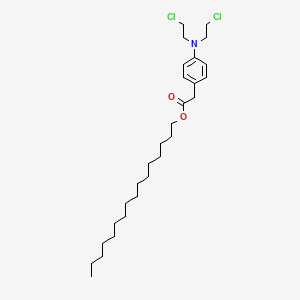

![[(7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B13791833.png)
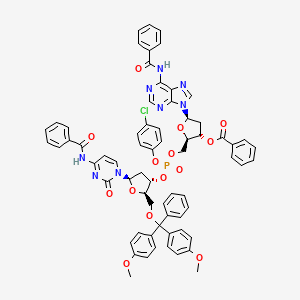
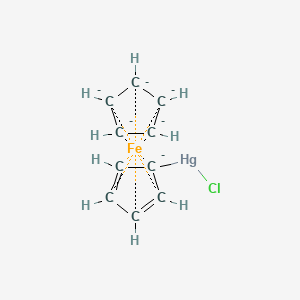
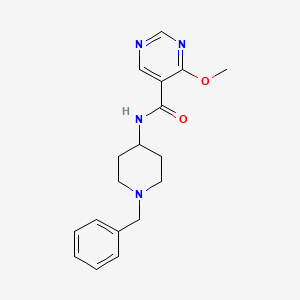
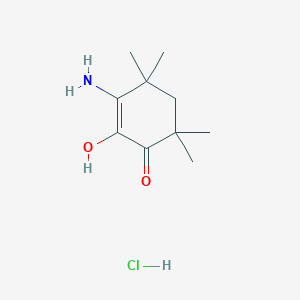
![N-hydroxy-N-[1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B13791856.png)
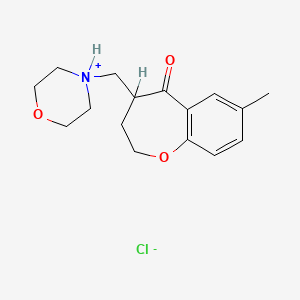
![2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate](/img/structure/B13791870.png)
